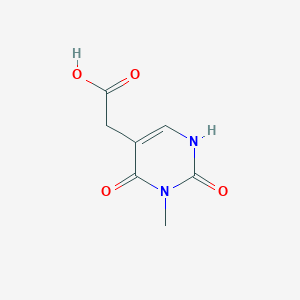

(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Descripción general

Descripción

“(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid” is a chemical compound with the CAS Number: 56787-53-2 . It has a molecular weight of 184.15 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates were synthesized for the first time by the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . In another study, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid was interacted with the Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative .Molecular Structure Analysis

The IUPAC name of the compound is 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid . The InChI code is 1S/C6H6N2O4/c1-8-4(9)3(5(10)11)2-7-6(8)12/h2H,1H3,(H,7,12)(H,10,11) .Chemical Reactions Analysis

The reaction of 2-[6-methyl-2,4-dioxo-1-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-3-yl]acetic acid hydrazide with β-dicarbonyl compounds proceeds regioselectively . The structure of the formed hydrazones is governed by the structure of the β-dicarbonyl reaction component .Physical And Chemical Properties Analysis

The compound has a melting point of 239-240 degrees Celsius .Aplicaciones Científicas De Investigación

Antitumor Activity

This compound has shown promise in the field of oncology, particularly as a PARP-1 inhibitor . PARP-1 is involved in DNA repair and is a target for cancer therapy because inhibiting it can lead to cell death in cancer cells. Novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antitumor activity . These derivatives have demonstrated significant inhibitory activity against PARP-1 and have shown high cytotoxicity against certain human cancer cell lines .

Herbicidal Applications

Compounds with a similar structure have been synthesized and tested for their herbicidal activity. They have been found to exhibit significant inhibition against dicotyledon weeds, such as Abutilon theophrasti Medic and Amaranthus spinosus , in post-emergence treatment . This suggests that derivatives of (3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid could be developed into effective herbicides.

Synthesis of Heterocyclic Compounds

The imidazole ring, a five-membered heterocyclic moiety, is a core structure in many natural products and pharmaceuticals. Compounds like the one you’re interested in are important synthons in developing new drugs with an imidazole ring. These compounds can show a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of this compound can be used to synthesize various drugs. For example, the interaction of similar compounds with Lawesson’s reagent has been studied, leading to the synthesis of thioxo derivatives, which have potential applications in medicinal chemistry .

Material Science

The compound’s derivatives have been used to synthesize methacrylates, which are important in material science. Methacrylates have a wide range of applications, including the production of polymers and coatings .

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-9-6(12)4(2-5(10)11)3-8-7(9)13/h3H,2H2,1H3,(H,8,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJMZDGDHVHOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651561 | |

| Record name | (3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |

CAS RN |

1071308-45-6 | |

| Record name | (3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1414688.png)

![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)

![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)